molecular formula C6H3F2NOS B1458275 1,3-Difluoro-5-(sulfinylamino)benzene CAS No. 530102-73-9

1,3-Difluoro-5-(sulfinylamino)benzene

Cat. No. B1458275
CAS RN: 530102-73-9
M. Wt: 175.16 g/mol
InChI Key: DCCUESWRSYLELE-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(sulfinylamino)benzene, also known as 1,3-DFSAB, is a type of fluorinated aromatic compound that has been used in a variety of scientific research applications. It is a highly versatile compound due to its stability and low toxicity, making it an ideal choice for a variety of lab experiments. The compound has a wide range of applications in both organic and inorganic chemistry, as well as in biochemistry and biotechnology.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques : The compound and its analogs are synthesized using various techniques, including Diels–Alder cycloadditions, which involve reactions with cyclopentadiene, furan, and 1,3-diphenylisobenzofuran under specific conditions like thermal and microwave irradiation (Sridhar, Krishna, & Rao, 2000).
  • Nucleophilic Cyclization : Compounds with structures similar to "1,3-Difluoro-5-(sulfinylamino)benzene" undergo 5-endo-trig cyclizations with various nucleophiles, leading to the synthesis of ring-fluorinated hetero- and carbocycles. This demonstrates the critical role of fluorine atoms in facilitating these reactions (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).

Material Science Applications

  • Polymer Synthesis : Research into poly(arylene ether)s with pendent functional groups has shown that compounds like "1,3-Difluoro-5-(sulfinylamino)benzene" can be modified to create materials with desirable properties such as stability and functionality for specific applications (Tatli, Selhorst, & Fossum, 2013).
  • Photophysical Properties : The introduction of fluorine atoms into certain compounds significantly affects their photophysical properties, such as luminescence and emission spectra, which can be useful in the development of new materials and sensors (Krebs & Spanggaard, 2002).

Chemical Transformations

  • Substitution Reactions : The ability of fluorine-containing compounds to undergo substitution reactions with disulfides has been explored, showing the potential for creating a variety of aryl sulfides. This highlights the reactivity of such compounds in forming new chemical bonds (Arisawa, Suzuki, Ishikawa, & Yamaguchi, 2008).
  • Fluorine-Containing Polymers : The synthesis of highly fluorinated monomers and their reaction with diphenols to produce soluble, hydrophobic polymers with low dielectric properties showcases the application of such compounds in creating advanced materials (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).

properties

IUPAC Name

1,3-difluoro-5-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NOS/c7-4-1-5(8)3-6(2-4)9-11-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCUESWRSYLELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-(sulfinylamino)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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